molecular formula C9H21O4PS3 B165061 Terbufos sulfone CAS No. 56070-16-7

Terbufos sulfone

Cat. No. B165061
CAS RN: 56070-16-7
M. Wt: 320.4 g/mol
InChI Key: DWZSTEUTHNUVQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Terbufos sulfone is a major metabolite of the organophosphorus pesticide terbufos . It is found to be toxic for living beings even at very low levels .


Molecular Structure Analysis

The molecular formula of Terbufos sulfone is C9H21O4PS3 . Its molecular weight is 320.429 . The IUPAC Standard InChI is InChI=1S/C9H21O4PS3/c1-6-12-14(15,13-7-2)16-8-17(10,11)9(3,4)5/h6-8H2,1-5H3 .


Physical And Chemical Properties Analysis

Terbufos sulfone has a density of 1.2±0.1 g/cm³ . Its boiling point is 319.6±44.0 °C at 760 mmHg . The vapour pressure is 0.0±0.7 mmHg at 25°C . The flash point is 147.1±28.4 °C . The molar refractivity is 77.3±0.3 cm³ .

Scientific Research Applications

Environmental Impact and Toxicity

Terbufos sulfone, a metabolite of the organophosphorus compound terbufos, has been the subject of various studies focusing on its environmental impact and toxicity. Studies reveal that terbufos sulfone and its oxidative metabolites are highly toxic to aquatic organisms such as Ceriodaphnia cf dubia and Chironomus tepperi, indicating a potential threat to aquatic ecosystems when contaminated with this insecticide mixture. Specifically, terbufos sulfone alone or in combination with the herbicide atrazine exhibited significant toxic effects, causing delayed metamorphosis and developmental issues in the endangered southern bell frog (Litoria raniformis) which breeds in areas adjacent to corn fields treated with these pesticides (Choung et al., 2011), (Choung et al., 2010), (Choung et al., 2011).

Analytical Method Development

Research has also focused on developing analytical methods for detecting terbufos sulfone and its metabolites in various matrices. One study presented a matrix-matched calibration approach using the pepper leaf matrix as an analyte protectant to prevent decomposition during gas chromatography analysis of thermolabile metabolites of terbufos (Rahman et al., 2012). Furthermore, multi-walled carbon nanotubes (MWCNTs) were used as a dispersive solid-phase extraction material in the simultaneous quantification of terbufos sulfone and other organophosphorus pesticides in cereal-based baby foods and environmental water samples, demonstrating the importance of sensitive and robust methods for monitoring potential pesticide residues in food and the environment (González-Curbelo et al., 2012), (González-Curbelo et al., 2013).

Degradation and Reaction Pathways

Investigations into the degradation pathways of terbufos sulfone have also been conducted. For instance, a study focusing on the photocatalytic degradation of terbufos using titanium dioxide (TiO2) under UV irradiation revealed insights into the reaction kinetics and potential degradation pathways, which are crucial for understanding the environmental fate of this compound (Wu et al., 2009).

Health Implications

Lastly, terbufos sulfone's health implications have been a subject of concern. A study highlighted its exacerbating effect on cardiac lesions in diabetic rats, suggesting that exposure to terbufos sulfone may pose risks for cardiovascular diseases, especially under diabetic conditions (Nurulain et al., 2016).

Safety And Hazards

Terbufos sulfone is toxic for living beings even at very low levels . Exposure to Terbufos can cause rapid severe Organophosphate poisoning with headache, sweating, nausea and vomiting, diarrhea, loss of coordination, and death . High or repeated exposure may damage the nerves causing weakness, “pins and needles,” and poor coordination in the arms and legs .

properties

IUPAC Name

tert-butylsulfonylmethylsulfanyl-diethoxy-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21O4PS3/c1-6-12-14(15,13-7-2)16-8-17(10,11)9(3,4)5/h6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWZSTEUTHNUVQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)SCS(=O)(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21O4PS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1042443
Record name Terbufos sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1042443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Terbufos sulfone

CAS RN

56070-16-7
Record name Terbufos sulfone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56070-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Terbufos sulfone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056070167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Terbufos sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1042443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O,O-diethyl {[(2-methylpropane-2-sulfonyl)methyl]sulfanyl}phosphonothioate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TERBUFOS SULFONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2V9FRY9P2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To O,O-diethyl S-(tert-butylthio)methyl phosphorodithioate (28.8 grams, 0.10 mole, ca. 94% pure) in 100 ml. of tert-butyl alcohol is added a solution of magnesium sulfate (12.0 grams, 0.100 mole, 50% excess) in 100 ml. of water. Solid potassium permanganate (21.1 grams, 0.133 mole) is added in portions to the stirred mixture during one hour; the temperature of the mildly exothermic reaction is maintained at 25° to 35°C. with external cooling. The reaction mixture is stirred at room temperature overnight. The mixture is suction-filtered and the insoluble paste washed with 300 ml. of methylene chloride. The water-butanol-methylene chloride filtrate is separated and the aqueous phase extracted with two 50 ml. portions of methylene chloride. The organic solutions are combined, dried (MgSO4) and the solvents removed under reduced pressure to give 27.7 grams (86.7%) of moderately viscous, faintly straw-colored liquid. A 2.25-inch i.d. chromatographic column is filled to a height of 21 inches with 60/100 mesh Florisil, in carbon tetrachloride, the reaction product is placed on the column, and thirteen 1000-ml. effluent fractions are taken, using the following eluant series in 1000-ml. portions: CCl4 (X2), 5% (vol.) CH2Cl2 /CCl4, 10% CH2Cl2 /CCl4, 15% CH2Cl2 /CCl4, 25% CH2Cl2 /CCl4, 50% CH2Cl2 /CCl4, 75% CH2Cl2 / CCl4, CH2Cl2 (X2) and CH3OH (X3). The fractions are analyzed by TLC and fractions 9 (CH2Cl2 eluant), 10 (CH2Cl2 eluant), and 11 (CH3OH eluant) are found to be single component. These fractions are combined and the solvents removed under reduced pressure to give 9.91 grams (31.0%) of viscous, straw-colored liquid with the following analysis.
Quantity
28.8 g
Type
reactant
Reaction Step One
Name
CH2Cl2 CCl4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
CH2Cl2 CCl4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
12 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eleven
Quantity
21.1 g
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Thirteen
[Compound]
Name
thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Name
CH2Cl2 CCl4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
Name
CH2Cl2 CCl4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
Name
CH2Cl2 CCl4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
Name
CH2Cl2 CCl4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Terbufos sulfone
Reactant of Route 2
Reactant of Route 2
Terbufos sulfone
Reactant of Route 3
Reactant of Route 3
Terbufos sulfone
Reactant of Route 4
Terbufos sulfone
Reactant of Route 5
Terbufos sulfone
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Terbufos sulfone

Citations

For This Compound
425
Citations
RA Chapman, CR Harris - Journal of Economic Entomology, 1980 - academic.oup.com
… The spectrum of activity of terbufos, terbufos sulfoxide, and terbufos sulfone was assessed using 5 species of insects representing 5 orders: 24-48 h 1st-stage field cricket, Acheta …
Number of citations: 46 academic.oup.com
SM Nurulain, M Shafiullah, J Yasin, A Adem… - Arhiv za higijenu rada i …, 2016 - hrcak.srce.hr
… The present study investigates the cardiac effect of no observable dose of a metabolite of terbufos, terbufos-sulfone (TS), under nondiabetic and streptozotocin-induced diabetic …
Number of citations: 11 hrcak.srce.hr
RA Chapman, CM Tu, CR Harris… - Journal of Economic …, 1982 - academic.oup.com
… , and terbufos sulfoxide and terbufos sulfone were observed as … Terbufos sulfone also was stable in the sterilized soils. … rate of degradation of terbufos sulfoxide and terbufos sulfone. …
Number of citations: 26 academic.oup.com
DE Lorke, SM Nurulain, MY Hasan… - Journal of Applied …, 2014 - Wiley Online Library
… terbufos sulfone, followed by the investigated inhibitors of acetylcholinesterase (AChE) given as pre-treatment before terbufos sulfone … terbufos sulfoxide and terbufos sulfone, which are …
BT Bowman, WW Sans - … of Environmental Science & Health Part B, 1982 - Taylor & Francis
Terbufos, t. sulfoxide and t. sulfone (5 μg ml ‐1 ) were incubated in natural, sterilized natural and distilled water, with initial pH values of 8.8, 8.8 and 6.0, respectively, at 20C. First‐order …
Number of citations: 37 www.tandfonline.com
SY Szeto, MJ Brown, JR Mackenzie… - Journal of Agricultural …, 1986 - ACS Publications
… sulfoxide, and terbufos sulfone, but the parent compound accounted for only 5% of the total. After 57 days there were 0.43 ppm total residues in the plant but only traces (<0.01 ppm, …
Number of citations: 19 pubs.acs.org
SM Nurulain, E Adeghate, A Sheikh… - CNS & Neurological …, 2014 - ingentaconnect.com
… The present study aimed to investigate the result of non-observable adverse effect level dose of a highly toxic OPC, terbufos sulfone (TBS), on sub-chronic exposure on the status of …
Number of citations: 9 www.ingentaconnect.com
SM Nurulain, S Ojha, M Shafiullah, J Yasin, T Yasmin… - Biologia, 2017 - degruyter.com
… The aim of the present study was to assess the impact of non-lethal dose of terbufos sulfone (TS), an organophosphate, on the kidney of non-diabetic and streptozotocin (STZ)- induced …
Number of citations: 7 www.degruyter.com
CB Choung, RV Hyne, MM Stevens… - Archives of environmental …, 2011 - Springer
… Terbufos, terbufos sulfoxide, and terbufos sulfone tested individually were highly toxic to C. cf … The toxicity of terbufos sulfone was unaffected by atrazine, whereas the results for terbufos …
Number of citations: 24 link.springer.com
ND Westcott - Journal of Environmental Science & Health Part B, 1988 - Taylor & Francis
… At least two of the metabolites, terbufos sulfoxide and terbufos sulfone, have insecticidal … sulfoxide and terbufos sulfone by column chromatography. Terbufos and terbufos sulfone were …
Number of citations: 5 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.